(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A specific synthesis method for this compound is not available in the search results.Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively. A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . This protocol can obviate the prefunctionalization of the starting materials .Scientific Research Applications
Chemosensors for Cyanide Anions
A study by Wang et al. (2015) highlights the synthesis of coumarin benzothiazole derivatives that function as chemosensors for cyanide anions. These compounds, including variants similar in structural complexity to the queried molecule, show potential in recognizing cyanide anions through specific reactions that result in color changes and fluorescence quenching, observable by the naked eye. This application is significant in environmental monitoring and safety protocols where cyanide detection is critical Wang et al. (2015).
Antimalarial and Antiviral Research
Fahim and Ismael (2021) discuss the reactivity of N-(phenylsulfonyl)acetamide derivatives leading to the synthesis of compounds with antimalarial activity, demonstrating significant inhibition against Plasmepsin-1 and Plasmepsin-2, key enzymes in the malaria pathogen lifecycle. Although the study focuses on sulfonamide derivatives, the structural motifs and synthetic strategies provide insights into the development of potential antimalarial and antiviral agents, highlighting the versatile application of benzothiazole derivatives in medicinal chemistry Fahim & Ismael (2021).
Novel Synthetic Methodologies
Saeed and Rafique (2013) report on the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, showcasing a novel method for creating benzothiazole derivatives. The study exemplifies the synthetic versatility of benzothiazole compounds, contributing to the field of organic synthesis by introducing new pathways for generating complex molecules that could have further applications in drug discovery and material science Saeed & Rafique (2013).
Future Directions
Benzothiazole derivatives have attracted much attention due to their pharmaceutical activities and therapeutic potential . Future research may focus on the synthesis of new benzothiazole derivatives and their in vitro and in vivo activity. The inhibitory concentrations of the newly synthesized molecules could be compared with the standard reference drugs . Molecular docking studies of selected compounds could be conducted against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-20-12-8-7-10(26(2,22)23)9-14(12)25-17(20)19-15(21)16-18-11-5-3-4-6-13(11)24-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAHMIMTXLCGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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